4-(1H-Indole-6-sulfonyl)benzoic acid
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Overview
Description
4-(1H-Indole-6-sulfonyl)benzoic acid: is a compound that features an indole ring system fused with a benzoic acid moiety Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indole-6-sulfonyl)benzoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Benzoic Acid Attachment: The sulfonylated indole is further reacted with a benzoic acid derivative under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Indole-6-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: 4-(1H-Indole-6-sulfonyl)benzoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding .
Medicine: Indole derivatives have shown potential in treating various diseases, including cancer, due to their ability to interact with multiple biological targets .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(1H-Indole-6-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways . The sulfonyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness: 4-(1H-Indole-6-sulfonyl)benzoic acid is unique due to the presence of both the sulfonyl and benzoic acid groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
919792-61-3 |
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Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-(1H-indol-6-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C15H11NO4S/c17-15(18)11-2-4-12(5-3-11)21(19,20)13-6-1-10-7-8-16-14(10)9-13/h1-9,16H,(H,17,18) |
InChI Key |
KKOXCIIXUZWBML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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